n-(9h-Fluoren-2-ylmethyl)acetamide
Description
Historical Perspective on Fluorene-Based Amides in Chemical Science
The study of fluorene (B118485) and its derivatives dates back to its initial isolation from coal tar. tue.nl The exploration of fluorene-based amides is intertwined with the broader history of organofluorine chemistry, which saw significant advancements in the 20th century. nih.gov Early research into fluorene compounds was often driven by the desire to understand their chemical reactivity and potential applications. A notable review of the chemistry of fluorene and its derivatives was published as early as 1938, indicating a long-standing interest in this class of compounds. acs.org The synthesis of various fluorene derivatives, including those with amide functionalities, has been a continuous area of investigation, with methods evolving to allow for more precise and efficient construction of these molecules. mdpi.com
Current Research Landscape and Significance of N-(9H-Fluoren-2-ylmethyl)acetamide
While specific research focusing exclusively on this compound is not widely documented in publicly available literature, the broader class of fluorene-based amides is a subject of ongoing scientific inquiry. These compounds are investigated for their potential as bioactive molecules. mdpi.com The amide functional group is a critical component of many biologically active compounds due to its ability to form hydrogen bonds. nih.gov The incorporation of a fluorene moiety can impart unique properties, and researchers have explored fluorene derivatives for various potential applications. The development of structurally distinct analogs is a common strategy in medicinal chemistry to fine-tune the properties of a lead compound. nih.gov
The significance of this compound, therefore, lies in its potential as a building block or a candidate molecule within these research programs. Its specific structure, with the methyl spacer between the fluorene ring and the acetamide (B32628) group, could offer different conformational flexibility and binding interactions compared to amides directly attached to the fluorene ring.
Scope and Objectives of Academic Inquiry
The primary objective of this article is to provide a structured overview of this compound based on available scientific information. Due to the limited specific data on this exact compound, the scope is focused on its contextual placement within fluorene chemistry. The article aims to:
Define the structural characteristics of this compound.
Provide a historical context for the study of fluorene-based amides.
Discuss the potential areas of research significance for this class of compounds.
It is important to note that a comprehensive analysis of the specific properties and applications of this compound is hindered by the lack of dedicated research publications. The following data is provided for a structurally related compound, N-(9H-Fluoren-2-yl)acetamide , to offer a point of reference. The presence of an additional methyl group in this compound would likely alter these properties to some extent.
Detailed Research Findings
Data Tables
Table 1: Physicochemical Properties of N-(9H-Fluoren-2-yl)acetamide (a related compound)
| Property | Value |
| Molecular Formula | C₁₅H₁₃NO |
| Molecular Weight | 223.27 g/mol |
| Appearance | White to off-white crystalline solid |
| Melting Point | 162 °C |
| Boiling Point | 645.6 °C |
| Density | 1.197 g/cm³ |
Note: This data is for N-(9H-Fluoren-2-yl)acetamide, a compound structurally similar to this compound. The properties of this compound may differ.
Properties
CAS No. |
7145-84-8 |
|---|---|
Molecular Formula |
C16H15NO |
Molecular Weight |
237.30 g/mol |
IUPAC Name |
N-(9H-fluoren-2-ylmethyl)acetamide |
InChI |
InChI=1S/C16H15NO/c1-11(18)17-10-12-6-7-16-14(8-12)9-13-4-2-3-5-15(13)16/h2-8H,9-10H2,1H3,(H,17,18) |
InChI Key |
XOVGVKSRBJVNFR-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NCC1=CC2=C(C=C1)C3=CC=CC=C3C2 |
Origin of Product |
United States |
Synthetic Methodologies for N 9h Fluoren 2 Ylmethyl Acetamide
Novel and Sustainable Synthetic Strategies
Recent advancements in chemical synthesis have emphasized the development of environmentally benign and efficient processes. These principles have been applied to amidation reactions, offering modern alternatives to classical routes.
The synthesis of N-(9H-Fluoren-2-ylmethyl)acetamide can be approached using several green chemistry principles to reduce its environmental impact. Key strategies include:
Use of Water as a Solvent: To avoid volatile and often toxic organic solvents, N-acylation reactions can be performed in water. mdpi.com The reaction between an amine and an acylating agent like a benzotriazolide can proceed efficiently in water, often enhanced by microwave irradiation, providing the pure product. mdpi.com
Solvent-Free Reactions: As an alternative to aqueous synthesis, conducting the reaction under solvent-free conditions represents a high level of greenness. The acetylation of amines with acetic anhydride (B1165640) can be carried out by simply mixing the neat reactants, which significantly reduces waste. mdpi.com
Use of Safer Reagents: A notable innovation is the use of acetonitrile (B52724) as both the acetylating agent and the solvent. nih.gov This avoids the use of highly corrosive and hazardous reagents like acetyl chloride and acetic anhydride. Acetonitrile is a widely available industrial byproduct and a much milder acyl donor. nih.govresearchgate.net
Catalysis offers a powerful tool for enhancing reaction efficiency and sustainability. For the N-acetylation required to form this compound, catalytic methods provide a sophisticated alternative to stoichiometric reagents.
A highly promising approach is the use of a solid Lewis acid catalyst, such as alumina (B75360) (Aluminum(III) oxide), in a continuous-flow system. nih.govresearchgate.net In this process, a solution of the amine in acetonitrile is passed through a heated reactor column packed with the catalyst. The proposed mechanism involves the coordination of the nitrogen atom of acetonitrile to a Lewis acidic site on the alumina surface. nih.gov This activation makes the methyl carbon of the nitrile group susceptible to nucleophilic attack by the amine, leading to the formation of the amide bond after tautomerization and hydrolysis of the intermediate. This method not only uses a safer acetylating agent but also allows for the catalyst to be reused over multiple cycles with no loss in activity, a key advantage of heterogeneous catalysis. nih.gov
Optimization of Reaction Conditions and Yield
Maximizing the yield and purity of this compound requires careful optimization of reaction parameters such as temperature, catalyst, and reaction time.
For classical solvent-free acetylation, temperature is a critical variable. Using benzyl (B1604629) alcohol as a model for a reactive benzylic-type substrate, studies have shown that increasing the temperature can dramatically reduce the required reaction time from 24 hours at room temperature to just 7 hours at 60 °C for complete conversion. mdpi.com
| Entry | Temperature (°C) | Time (h) | Conversion (%) |
|---|---|---|---|
| 1 | Room Temperature | 24 | 63 |
| 2 | 60 | 7 | 100 |
In novel catalytic flow processes, the choice of catalyst is paramount. A screening of various solid Lewis acids for the N-acetylation of aniline (B41778) with acetonitrile revealed that alumina provides superior performance compared to other catalysts like silica (B1680970) gel, zirconium(IV) oxide, or titanium(IV) oxide, which showed lower or no product formation under the tested conditions. nih.govresearchgate.net
| Entry | Catalyst | Yield (%) |
|---|---|---|
| 1 | Aluminum(III) oxide | >99 |
| 2 | Silica gel | 32 |
| 3 | Zirconium(IV) oxide | No Reaction |
| 4 | Titanium(IV) oxide | No Reaction |
Conditions: Aniline used as test substrate; 150 °C, 50 bar, 27 min residence time.
These findings demonstrate that through systematic optimization, the synthesis of this compound can be achieved with high efficiency, whether through established batch protocols or modern catalytic flow systems.
Purification Techniques for this compound
The purification of the final product, this compound, is crucial to obtain a compound of high purity. Standard laboratory techniques such as recrystallization and column chromatography are suitable for this purpose.
Recrystallization is a widely used technique for the purification of solid organic compounds. mt.comyoutube.comyoutube.com The principle of this method is based on the differential solubility of the compound and its impurities in a particular solvent at different temperatures. An ideal solvent for recrystallization will dissolve the compound sparingly at room temperature but will have high solubility at an elevated temperature. youtube.comyoutube.com
For this compound, which is a moderately polar compound, a range of solvents could be screened. Common choices include:
Single-solvent recrystallization: Ethanol, methanol, or ethyl acetate (B1210297) could be suitable. The impure solid is dissolved in a minimum amount of the hot solvent, and the solution is then allowed to cool slowly, leading to the formation of pure crystals. youtube.com
Two-solvent recrystallization: A pair of miscible solvents, one in which the compound is soluble (e.g., ethyl acetate or acetone) and another in which it is insoluble (e.g., hexane (B92381) or water), can be used. rochester.edureddit.com The compound is dissolved in the "good" solvent, and the "bad" solvent is added dropwise until turbidity is observed. The solution is then heated to redissolve the precipitate and allowed to cool slowly.
The choice of solvent system is critical and is often determined empirically.
Column chromatography is a versatile purification technique that separates components of a mixture based on their differential adsorption onto a stationary phase. For the purification of this compound, a column packed with silica gel (a polar stationary phase) would be appropriate.
The crude product is dissolved in a small amount of solvent and loaded onto the top of the column. A solvent system (mobile phase), typically a mixture of a non-polar solvent (like hexane) and a more polar solvent (like ethyl acetate), is then passed through the column. The polarity of the mobile phase is optimized to achieve good separation. The components of the mixture travel down the column at different rates, allowing for their separation and collection as individual fractions.
The progress of the separation can be monitored by Thin Layer Chromatography (TLC).
Chemical Transformations and Reactivity of N 9h Fluoren 2 Ylmethyl Acetamide
Reactivity of the Fluorene (B118485) Moiety
The fluorene ring system is an electron-rich aromatic structure, making it prone to a variety of chemical modifications. Its reactivity is influenced by the planarity of the biphenyl (B1667301) system and the unique nature of the C-9 position.
Electrophilic Aromatic Substitution Reactions
The fluorene nucleus is generally more reactive towards electrophilic substitution than biphenyl or benzene. quora.com This is attributed to the enhanced conjugation and planarity of the system. The substituent at the C-2 position, an alkyl acetamide (B32628) group (-CH₂NHCOCH₃), acts as an activating, ortho-, para-director for subsequent electrophilic attacks on the aromatic rings. Therefore, electrophiles are expected to preferentially add to the positions ortho and para to the C-2 substituent, namely the C-1, C-3, and C-7 positions. The strain in the five-membered ring also influences the reactivity of the positions ortho and para to the bridging group. rsc.org
Common electrophilic aromatic substitution reactions applicable to N-(9H-Fluoren-2-ylmethyl)acetamide include:
Nitration: Reaction with a mixture of nitric acid and sulfuric acid would likely introduce a nitro group (-NO₂) at the C-3 or C-7 positions.
Halogenation: Treatment with bromine or chlorine in the presence of a Lewis acid catalyst would lead to the corresponding halogenated derivatives, primarily at the C-3 and C-7 positions.
Sulfonation: Reaction with fuming sulfuric acid introduces a sulfonic acid group (-SO₃H), again favoring the positions activated by the C-2 substituent.
Friedel-Crafts Acylation and Alkylation: These reactions, using an acyl chloride or alkyl halide with a Lewis acid catalyst, would introduce acyl or alkyl groups onto the aromatic rings, likely at the C-3 and C-7 positions.
| Reaction | Reagents | Expected Major Product(s) |
|---|---|---|
| Nitration | HNO₃, H₂SO₄ | N-(3-Nitro-9H-fluoren-2-ylmethyl)acetamide and N-(7-Nitro-9H-fluoren-2-ylmethyl)acetamide |
| Bromination | Br₂, FeBr₃ | N-(3-Bromo-9H-fluoren-2-ylmethyl)acetamide and N-(7-Bromo-9H-fluoren-2-ylmethyl)acetamide |
| Sulfonation | Fuming H₂SO₄ | 2-(Acetamidomethyl)-9H-fluorene-7-sulfonic acid and 2-(Acetamidomethyl)-9H-fluorene-3-sulfonic acid |
| Friedel-Crafts Acylation | RCOCl, AlCl₃ | N-((3-Acyl)-9H-fluoren-2-ylmethyl)acetamide and N-((7-Acyl)-9H-fluoren-2-ylmethyl)acetamide |
Functionalization at the C-9 Position of Fluorene
The methylene (B1212753) bridge (C-9) of the fluorene ring is a key site of reactivity. nih.gov The two protons at this position are benzylic and exhibit significant acidity (pKa ≈ 22.6 in DMSO), making them susceptible to deprotonation by a strong base. The resulting fluorenyl anion is a potent nucleophile.
Key reactions at the C-9 position include:
Alkylation and Arylation: Deprotonation with a base like sodium hydroxide (B78521) or potassium hydroxide, followed by reaction with an alkyl or aryl halide, allows for the introduction of substituents at the C-9 position. thieme-connect.de
Knoevenagel Condensation: The C-9 position can react with aldehydes and ketones under basic conditions to form dibenzofulvene derivatives, which involves the formation of a double bond at the C-9 position. nih.govnih.gov
Halogenation: Direct halogenation of the C-9 position can be achieved. For example, bromination can lead to the formation of N-(9-Bromo-9H-fluoren-2-ylmethyl)acetamide. chemsrc.com
| Reaction | Reagents | Expected Product | Reference Principle |
|---|---|---|---|
| Alkylation | 1. Base (e.g., KOH) 2. Alkyl Halide (R-X) | N-(9-Alkyl-9H-fluoren-2-ylmethyl)acetamide | thieme-connect.de |
| Knoevenagel Condensation | Aldehyde (R-CHO), Base | N-(9-(Alkylidene)-9H-fluoren-2-ylmethyl)acetamide | nih.govnih.gov |
| Bromination | N-Bromosuccinimide (NBS) | N-(9-Bromo-9H-fluoren-2-ylmethyl)acetamide | chemsrc.com |
Reductive and Oxidative Transformations
The fluorene moiety can undergo both reduction and oxidation, primarily centered around the C-9 position.
Oxidation: The methylene group at C-9 can be oxidized to a carbonyl group, yielding the corresponding fluorenone derivative. This transformation can be achieved using various oxidizing agents, including aerobic oxidation in the presence of a base like potassium hydroxide. rsc.org The resulting product would be N-(9-Oxo-9H-fluoren-2-ylmethyl)acetamide. The starting material for this reaction is typically a 9H-fluorene derivative. rsc.org
Reduction: While the parent compound is already in a reduced state at C-9, if it were first oxidized to the fluorenone derivative, this ketone could be readily reduced. The reduction of a 9-fluorenone (B1672902) derivative to a 9-fluorenol (a secondary alcohol) is commonly performed using reducing agents like sodium borohydride (B1222165) (NaBH₄). youtube.com This reaction effectively adds two hydrogen atoms across the carbon-oxygen double bond. youtube.com
| Transformation | Starting Material | Reagents | Product | Reference Principle |
|---|---|---|---|---|
| Oxidation | This compound | Air, KOH in THF | N-(9-Oxo-9H-fluoren-2-ylmethyl)acetamide | rsc.org |
| Reduction | N-(9-Oxo-9H-fluoren-2-ylmethyl)acetamide | NaBH₄, Ethanol | N-(9-Hydroxy-9H-fluoren-2-ylmethyl)acetamide | youtube.com |
Reactivity of the Acetamide Linkage
The acetamide group (-NHCOCH₃) is a robust functional group, but it can participate in several important chemical reactions, such as hydrolysis and reactions at the nitrogen atom.
Hydrolysis and Amide Bond Modifications
The amide bond in this compound can be cleaved through hydrolysis under either acidic or basic conditions. patsnap.comlibretexts.org This reaction breaks the C-N bond of the amide.
Acidic Hydrolysis: Heating the compound with a dilute mineral acid, such as hydrochloric acid, will yield 2-(aminomethyl)fluorene (as its ammonium (B1175870) salt) and acetic acid. libretexts.org The mechanism involves the initial protonation of the carbonyl oxygen, which makes the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. patsnap.com
Alkaline Hydrolysis: Heating with an aqueous base, such as sodium hydroxide, results in the formation of 2-(aminomethyl)fluorene and the corresponding carboxylate salt (sodium acetate). libretexts.orgarkat-usa.org This process is initiated by the nucleophilic attack of a hydroxide ion on the carbonyl carbon. patsnap.comjst.go.jp
| Condition | Reagents | Products | Reference Principle |
|---|---|---|---|
| Acidic | H₃O⁺ (e.g., aq. HCl), Heat | 2-(Aminomethyl)fluorene hydrochloride and Acetic Acid | libretexts.org |
| Alkaline | OH⁻ (e.g., aq. NaOH), Heat | 2-(Aminomethyl)fluorene and Sodium Acetate (B1210297) | libretexts.orgarkat-usa.org |
N-Alkylation and N-Acylation Reactions
Although amides are weak nucleophiles, the nitrogen atom can undergo alkylation and acylation under specific conditions.
N-Alkylation: The N-H proton of the acetamide can be removed by a strong base to form an amidate anion, which is a much stronger nucleophile. This anion can then react with an alkyl halide in an N-alkylation reaction to form a secondary amide. mdpi.com Alternatively, catalytic methods using alcohols as alkylating agents have been developed, offering a more atom-economical route. nih.govrsc.org
N-Acylation: The amide can be further acylated to form an imide. This typically requires reacting the amide with an acylating agent such as an acid chloride or an acid anhydride (B1165640). bath.ac.uktandfonline.com The reaction can be promoted by catalysts. For instance, magnesium bromide etherate (MgBr₂·OEt₂) has been used to facilitate the N-acylation of amides with acid anhydrides under mild conditions. scribd.com This transformation would convert the acetamide group into an N-acylacetamide (imide) functionality.
| Reaction | Reagents | Expected Product Class | Reference Principle |
|---|---|---|---|
| N-Alkylation | 1. Strong Base (e.g., NaH) 2. Alkyl Halide (R-X) | N-Alkyl-N-(9H-fluoren-2-ylmethyl)acetamide (a tertiary amide) | mdpi.com |
| N-Acylation | Acid Anhydride ((R'CO)₂O), Catalyst (e.g., MgBr₂·OEt₂) | N-Acyl-N-(9H-fluoren-2-ylmethyl)acetamide (an imide) | scribd.com |
Chemo- and Regioselective Reactions
There is a notable absence of published research specifically detailing the chemo- and regioselective reactions of this compound. Typically, this area of study would involve subjecting the molecule to various reagents to determine how different functional groups within the molecule react selectively, and at which specific positions.
For this compound, key reactive sites would theoretically include the amide nitrogen, the carbonyl group, the methylene bridge, and the aromatic fluorene ring system. Potential reactions could involve:
N-Alkylation or N-Arylation: Reactions at the amide nitrogen.
Hydrolysis or Reduction of the Amide: Transformation of the acetamide group.
Oxidation of the Methylene Bridge (C9 position of the fluorene): A common reaction for many fluorene derivatives.
Electrophilic Aromatic Substitution: Reactions on the fluorene ring, with the directing effects of the existing substituents playing a crucial role in regioselectivity.
However, without specific experimental data, any discussion of the chemo- and regioselectivity of these potential reactions remains purely speculative. There are no available studies that provide data on reaction conditions, catalysts, yields, or product distributions for such transformations.
Studies on Reaction Mechanisms
Consistent with the lack of data on its specific reactions, there are no published studies on the reaction mechanisms involving this compound. Mechanistic studies typically follow detailed investigations into a compound's reactivity and involve techniques such as kinetic analysis, isotopic labeling, and computational modeling to elucidate the step-by-step pathway of a chemical transformation.
Given the absence of foundational research on the chemical transformations of this compound, the subsequent exploration of the underlying reaction mechanisms has not been undertaken by the scientific community, or at least, has not been published in accessible literature.
Derivatization and Analogue Synthesis of N 9h Fluoren 2 Ylmethyl Acetamide Scaffolds
Design Principles for N-(9H-Fluoren-2-ylmethyl)acetamide Analogues
The design of analogues based on the this compound scaffold is guided by established principles of medicinal and materials chemistry. The inherent properties of the fluorene (B118485) core, such as its planarity, aromaticity, and fluorescence, provide a versatile foundation for modification. researchgate.net
Scaffold Modification Strategies
Modification of the this compound scaffold can be systematically approached by considering three primary regions: the fluorene ring system, the methylene (B1212753) linker, and the acetamide (B32628) moiety.
Fluorene Ring System Modifications: The fluorene core itself presents multiple sites for electrophilic substitution, allowing for the introduction of a wide array of functional groups. Common modifications include halogenation, nitration, and Friedel-Crafts acylation and alkylation. These substitutions can significantly influence the electronic properties, solubility, and steric profile of the molecule. For instance, substitution at the C2, C7, and C9 positions of the fluorene ring has been shown to modulate the molecule's photophysical properties. researchgate.net The introduction of alkyl chains at the C9 position is a common strategy to enhance solubility in organic solvents. nih.gov
Methylene Linker and Acetamide Moiety Modifications: The methylene bridge and the N-acetamide group offer further opportunities for diversification. The acetamide's nitrogen can be further substituted, and the acetyl group can be replaced with other acyl groups to probe structure-activity relationships. The length and flexibility of the linker between the fluorene core and the amide function can also be altered to influence the molecule's conformational freedom and interactions with biological targets or other molecules. researchgate.net
A variety of substituted fluorene derivatives have been synthesized, demonstrating the feasibility of these modification strategies. Below is a table of related N-acetylated fluorene compounds and their key identifiers.
| Compound Name | CAS Number | Molecular Formula |
| N-(9H-Fluoren-2-yl)acetamide | 304-30-3 | C₁₅H₁₃NO |
| N-acetyl-N-(9H-fluoren-2-yl)acetamide | 1031-51-4 | C₁₇H₁₅NO₂ |
| N-(9-Methyl-9H-fluoren-2-yl)-acetamide | Not Available | C₁₆H₁₅NO |
| N-(3-Methoxy-9H-fluoren-2-yl)acetamide | Not Available | C₁₆H₁₅NO₂ |
| N-(8-Hydroxy-9H-fluoren-2-yl)acetamide | 101020-76-2 | C₁₅H₁₃NO₂ |
| N-(9-Bromo-9H-fluoren-2-yl)-acetamide | 6296-14-6 | C₁₅H₁₂BrNO |
| N-Chloro-N-(9H-fluoren-2-yl)acetamide | 7151-65-7 | C₁₅H₁₂ClNO |
Introduction of Heterocyclic Moieties
The incorporation of heterocyclic rings is a widely used strategy in drug discovery and materials science to introduce novel chemical and physical properties. Attaching heterocycles to the this compound scaffold can enhance biological activity, modulate solubility, and introduce new electronic features. researchgate.net For example, the synthesis of fluorenyl-hydrazonothiazole derivatives has been reported, showcasing the integration of a thiazole (B1198619) ring onto a fluorene backbone. mdpi.com Similarly, the introduction of benzothiazole (B30560) moieties has been utilized in the development of fluorene-based molecules with specific photophysical properties. nih.gov These heterocyclic additions can be achieved through various synthetic routes, including condensation reactions and metal-catalyzed cross-couplings.
Parallel and Combinatorial Synthesis Approaches for Analogues
To efficiently explore the chemical space around the this compound scaffold, parallel and combinatorial synthesis techniques are invaluable. These high-throughput methods allow for the rapid generation of a large number of analogues for screening.
Microwave-assisted synthesis, often combined with polymer-supported reagents, has been successfully employed for the rapid construction of a library of triaza-fluorenes. nycu.edu.tw This approach offers advantages such as accelerated reaction times and simplified purification. nycu.edu.tw Such a strategy could be adapted for the derivatization of a fluoren-2-ylmethylamine precursor with a diverse set of carboxylic acids to generate a library of this compound analogues. The use of solid-phase synthesis, where the fluorene scaffold is anchored to a resin, would further streamline the process of purification and isolation of the final products.
Structure-Reactivity and Structure-Function Relationship (SRFR) Studies (Purely Chemical and Biophysical Contexts)
Understanding the relationship between the chemical structure of this compound analogues and their reactivity and function is crucial for their rational design. While specific studies on this exact molecule are limited, general principles can be inferred from related fluorene derivatives.
The photophysical properties of fluorene derivatives are particularly sensitive to their chemical environment. For instance, 2'-deoxyuridines labeled with fluorene derivatives have shown solvent-dependent fluorescence, which can be used to probe the polarity of the surrounding environment. mdpi.com This suggests that this compound and its analogues could serve as fluorescent probes. The table below summarizes the photophysical characteristics of a fluorene-labeled nucleoside in different solvents, illustrating the sensitivity to the local environment.
| Solvent | Quantum Yield (Φ) |
| Isopropanol | High |
| Ethyl Acetate (B1210297) | High |
| Ethylene Glycol | Low |
| Water | Low |
Data adapted from a study on a fluorene-labeled 2'-deoxyuridine (B118206) (UFL) and is illustrative of the environmental sensitivity of fluorene derivatives. mdpi.com
Development of Fluorene-Based Amide Libraries
The development of chemical libraries based on the fluorene scaffold provides a powerful tool for discovering new molecules with desired properties. A library of this compound analogues could be constructed by combining a variety of substituted fluoren-2-ylmethylamines with a diverse collection of carboxylic acids or their activated derivatives.
The synthesis of such a library could be accomplished using the parallel synthesis techniques mentioned earlier. For example, an array of fluoren-2-ylmethylamine building blocks could be prepared with modifications at various positions of the fluorene ring. These amines could then be reacted in parallel with a library of carboxylic acids in a multi-well plate format to generate a large and diverse collection of amides. The resulting library could then be screened for various properties, such as binding affinity to a specific protein or unique photophysical characteristics. The synthesis of a library of triaza-fluorenes has demonstrated the feasibility of such an approach, yielding a diverse set of molecules with high purity and in good yields. nycu.edu.tw
Advanced Spectroscopic and Structural Elucidation of N 9h Fluoren 2 Ylmethyl Acetamide and Its Derivatives
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy stands as an indispensable tool for the structural elucidation of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.
The conformation of a molecule, which describes the spatial arrangement of its atoms, can be significantly influenced by the rotational freedom around single bonds. In the case of N-(9H-Fluoren-2-ylmethyl)acetamide, the key rotatable bonds are the C-N amide bond and the bond connecting the fluorenyl and methyl groups to the acetamide (B32628) moiety.
One-dimensional (¹H and ¹³C) and two-dimensional NMR experiments (such as HSQC and HMBC) are pivotal in assigning the signals of the fluorenyl and acetamide protons and carbons. The chemical shifts of the protons on the fluorene (B118485) ring system and the methylene (B1212753) bridge, as well as the acetyl group, provide initial insights into the electronic environment and through-bond connectivities.
Studies on structurally related amides, such as N-benzyl-N-(furan-2-ylmethyl)acetamide, have demonstrated the power of NMR in identifying the presence of rotational isomers (rotamers) in solution due to hindered rotation around the amide C-N bond. scielo.brresearchgate.net This restricted rotation can lead to the observation of separate sets of NMR signals for the cis and trans conformers, providing a window into the conformational landscape of the molecule. For this compound, similar phenomena would be expected, with the relative populations of the conformers being influenced by steric and electronic factors.
Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for Structurally Related Amide Moieties Note: This table is illustrative and actual values for this compound may vary.
| Nucleus | Functional Group | Chemical Shift (ppm) Range |
| ¹H | Acetyl (CH₃) | 1.8 - 2.2 |
| ¹H | Methylene (CH₂) | 4.0 - 4.6 |
| ¹H | Amide (NH) | 7.5 - 8.5 |
| ¹³C | Acetyl (CH₃) | 20 - 25 |
| ¹³C | Methylene (CH₂) | 40 - 50 |
| ¹³C | Carbonyl (C=O) | 168 - 172 |
Dynamic NMR (DNMR) spectroscopy is a powerful technique used to study the rates of conformational exchange processes that occur on the NMR timescale. montana.edugac.edu For this compound, DNMR can be employed to determine the energy barrier to rotation around the amide C-N bond.
By acquiring NMR spectra at different temperatures, the transition from a slow-exchange regime (where distinct signals for each conformer are observed) to a fast-exchange regime (where the signals coalesce into a single, averaged signal) can be monitored. researchgate.net The coalescence temperature (Tc), along with the frequency difference between the exchanging signals, allows for the calculation of the rate constant for the rotational process at that temperature. From this, the Gibbs free energy of activation (ΔG‡), which represents the rotational barrier, can be determined. Studies on similar amides, like N,N-dimethylacetamide, have established this methodology for quantifying such rotational barriers. montana.edugac.eduresearchgate.net
Single-Crystal X-ray Diffraction for Solid-State Structures
The way molecules pack in a crystal lattice is governed by a variety of intermolecular forces, including hydrogen bonding, van der Waals interactions, and π-π stacking. For this compound, the presence of the N-H proton and the carbonyl oxygen makes it capable of forming hydrogen bonds, which are likely to be a dominant feature in its crystal packing. The large, planar fluorene ring system also provides an opportunity for π-π stacking interactions between adjacent molecules.
Analysis of the crystal structure of related compounds, such as 2-(9H-Fluoren-9-ylidenemethyl)thiophene, has revealed detailed information about how fluorene moieties can be involved in crystal packing. researchgate.net The study of such structures helps in understanding the synthons, or recurring structural motifs, that dictate the supramolecular assembly. researchgate.net The careful handling of crystals, sometimes in inert environments, is crucial for obtaining high-quality diffraction data. ncl.ac.uk
Table 2: Typical Intermolecular Interaction Geometries from X-ray Diffraction Note: This table is illustrative and based on general principles of crystal engineering.
| Interaction Type | Donor-Acceptor Atoms | Distance (Å) Range | Angle (°) Range |
| Hydrogen Bond | N-H···O=C | 2.8 - 3.2 | 150 - 180 |
| π-π Stacking | Fluorene Ring Centroids | 3.3 - 3.8 | - |
| C-H···π Interaction | C-H and Fluorene Ring | 2.5 - 2.9 (H to ring plane) | 120 - 180 |
For chiral molecules, single-crystal X-ray diffraction using anomalous dispersion effects can be used to determine the absolute configuration. If this compound were to be derivatized to introduce a chiral center, or if it crystallized in a chiral space group, this technique could be used to assign the (R) or (S) configuration of the stereocenters. The Flack parameter, derived from the diffraction data, is a key indicator in establishing the absolute stereochemistry.
Mass Spectrometry for Molecular Ion Characterization and Fragmentation Pathway Analysis
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation patterns of the molecular ion.
The electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) techniques would typically be used to generate the molecular ion of this compound. High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, allowing for the determination of the elemental composition.
Tandem mass spectrometry (MS/MS) experiments are crucial for elucidating fragmentation pathways. nih.gov In an MS/MS experiment, the molecular ion is isolated, subjected to collision-induced dissociation (CID), and the resulting fragment ions are analyzed. The fragmentation of this compound would likely involve characteristic losses. For instance, studies on similar molecules have shown that cleavage of the C-N bonds is a common fragmentation route. scielo.br
Based on the structure of this compound, some plausible fragmentation pathways can be proposed:
Loss of the acetyl group: Cleavage of the bond between the carbonyl carbon and the nitrogen could lead to the loss of a neutral ketene (B1206846) molecule (CH₂=C=O) or an acetyl radical.
Cleavage of the benzyl-like bond: The bond between the methylene group and the fluorene ring could break, leading to the formation of a stable fluorenyl cation or a related fragment.
Formation of a tropylium-like ion: Rearrangements and subsequent fragmentation, as seen in the mass spectra of other aromatic compounds, could lead to the formation of stable aromatic cations. wvu.eduresearchgate.net
Table 3: Hypothetical Fragmentation Data for this compound Note: This table is a predictive representation of potential fragmentation patterns.
| Precursor Ion (m/z) | Proposed Neutral Loss | Fragment Ion (m/z) | Proposed Fragment Structure |
| [M+H]⁺ | CH₂CO | [M+H - 42]⁺ | Fluorenylmethylamine ion |
| [M+H]⁺ | C₈H₇NO | [M+H - 133]⁺ | Fluorenyl cation |
| [M+H]⁺ | C₁₄H₁₁ | [M+H - 179]⁺ | Acetamide fragment |
The systematic study of these fragmentation pathways provides a "fingerprint" of the molecule, aiding in its identification and structural confirmation. mdpi.com
Electronic Spectroscopy (UV-Vis and Fluorescence)
The electronic spectra of this compound are dominated by the fluorene moiety, which acts as the principal chromophore. The absorption and emission properties are characteristic of a substituted fluorene system, exhibiting distinct electronic transitions.
Photophysical Properties and Quantum Yields
The photophysical behavior of this compound is rooted in the electronic structure of the fluorene ring system. Fluorene itself is known to be a fluorescent compound, typically showing absorption in the ultraviolet region with multiple bands corresponding to π-π* transitions. aatbio.com The parent fluorene molecule has a strong absorption peak around 261 nm and an emission maximum at approximately 302 nm when measured in solution. aatbio.com
For this compound, the attachment of the methylacetamide group at the C2 position is expected to cause slight shifts in these electronic transitions. The -CH2- bridge insulates the acetamide group from the fluorene's π-system to some extent, but electronic effects can still be transmitted. The amide group can influence the electronic distribution, which in turn affects the energy of the excited states.
Table 1: Representative Photophysical Data for Fluorene Chromophore
| Property | Wavelength/Value | Solvent | Reference |
|---|---|---|---|
| Absorption λmax | ~261 nm | Cyclohexane/Ethanol | aatbio.comnih.gov |
| Emission λmax | ~302 nm | Cyclohexane/Ethanol | aatbio.comnih.gov |
Note: This table provides general data for the parent fluorene chromophore to contextualize the expected properties of this compound.
Solvatochromic Studies
Solvatochromism, the change in the position of absorption or emission bands with a change in solvent polarity, provides valuable information about the difference in dipole moments between the ground and excited states of a molecule. For fluorene derivatives, particularly those with donor and acceptor groups, solvatochromism can be quite pronounced. researchgate.net
In the case of this compound, the amide group (-NHCOCH3) can participate in solute-solvent interactions, especially hydrogen bonding. In non-polar solvents like cyclohexane, the molecule's spectral properties are expected to be close to its intrinsic state. sciencepublishinggroup.com As the solvent polarity increases (e.g., moving from hexane (B92381) to acetonitrile (B52724) to water), one might observe shifts in the emission spectrum. nih.gov
Studies on similar fluorene derivatives have shown significant bathochromic (red) shifts in the fluorescence maximum as solvent polarity increases. For example, a fluorene derivative featuring donor and acceptor groups exhibited a 114 nm red shift in its fluorescence maximum when the solvent was changed from n-hexane to acetonitrile. researchgate.net This large shift is indicative of a substantial increase in the dipole moment upon excitation, characteristic of a transition to an intramolecular charge-transfer (ICT) state. While the charge transfer character in this compound is likely much weaker, a noticeable positive solvatochromism (red shift in polar solvents) in the emission spectrum is still expected due to the stabilization of the more polar excited state by the polar solvent environment. sciencepublishinggroup.comnih.gov
Vibrational Spectroscopy (IR and Raman) for Functional Group Analysis and Hydrogen Bonding Networks
Vibrational spectroscopy is a powerful tool for identifying functional groups and probing intermolecular interactions, such as hydrogen bonding. The IR and Raman spectra of this compound would display characteristic bands from both the fluorene unit and the acetamide side chain.
The fluorene moiety contributes several characteristic bands:
Aromatic C-H stretching: Typically observed in the 3100-3000 cm⁻¹ region.
Aromatic C=C stretching: A series of bands between 1600 cm⁻¹ and 1400 cm⁻¹.
Out-of-plane C-H bending: Strong bands in the 900-700 cm⁻¹ region, which are sensitive to the substitution pattern on the aromatic rings. nih.gov
The acetamide group provides several key vibrational signatures that are highly sensitive to its environment, particularly hydrogen bonding:
N-H stretching (Amide A): In a free, non-hydrogen-bonded state, this appears as a sharp band around 3450-3400 cm⁻¹. In the presence of N-H···O=C hydrogen bonds, this band broadens and shifts to a lower frequency (typically 3300-3200 cm⁻¹). researchgate.net
C=O stretching (Amide I): This is one of the most intense and useful bands in the IR spectrum of amides. For a secondary amide like this compound, the non-hydrogen-bonded C=O stretch appears around 1680-1660 cm⁻¹. When the carbonyl oxygen acts as a hydrogen bond acceptor, this band shifts to a lower wavenumber (1660-1630 cm⁻¹). researchgate.net
N-H bending and C-N stretching (Amide II): This is a mixed vibration found between 1570 cm⁻¹ and 1515 cm⁻¹ for secondary amides. Its position is also sensitive to hydrogen bonding. researchgate.net
CH₂ group vibrations: The methylene bridge will show symmetric and asymmetric stretching vibrations around 2925 and 2850 cm⁻¹, respectively, and scissoring vibrations near 1465 cm⁻¹.
The presence of the N-H donor and C=O acceptor in the acetamide group allows this compound to form intermolecular hydrogen bonding networks, particularly in the solid state. Theoretical and experimental studies on similar amide-containing molecules confirm that N-H···O hydrogen bonds are the most significant intermolecular interactions. nih.gov The analysis of the Amide I and Amide A bands in the IR spectrum can therefore provide direct evidence of the presence and strength of these hydrogen-bonding networks. For instance, a broad N-H stretch at a lower frequency combined with a C=O stretch below 1660 cm⁻¹ would be strong indicators of a well-defined hydrogen-bonded structure.
Table 2: Expected Characteristic IR Vibrational Frequencies for this compound
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Comments |
|---|---|---|---|
| Amide | N-H Stretch | 3300 - 3200 | Broadened if H-bonded |
| Aromatic Ring | C-H Stretch | 3100 - 3000 | |
| Methylene | C-H Stretch | 2925, 2850 | Asymmetric and symmetric |
| Amide (Carbonyl) | C=O Stretch (Amide I) | 1660 - 1630 | Lower frequency indicates H-bonding |
| Aromatic Ring | C=C Stretch | 1600 - 1450 | Multiple bands expected |
| Amide | N-H Bend (Amide II) | 1570 - 1515 |
Computational Chemistry and Theoretical Investigations of N 9h Fluoren 2 Ylmethyl Acetamide
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely employed to predict molecular properties such as geometries, reaction energies, and spectroscopic parameters.
The electronic character of N-(9H-fluoren-2-ylmethyl)acetamide is determined by the interplay between the π-conjugated fluorene (B118485) system and the acetamide (B32628) group, separated by a methylene (B1212753) (-CH2-) linker. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining the electronic transport properties and reactivity of a molecule.
In related fluorene derivatives, the HOMO is typically localized on the electron-rich fluorene ring, while the LUMO's position can vary depending on the nature of the substituents. For this compound, the HOMO is expected to be centered on the fluorene moiety. The methylene bridge partially decouples the acetamide group from the fluorene's π-system. This separation would likely result in a higher HOMO-LUMO energy gap compared to a compound where the acetamide is directly attached to the fluorene ring, as direct conjugation tends to lower the LUMO energy.
Theoretical calculations on similar aromatic compounds suggest that the introduction of an acetamide group can influence the electronic properties. Studies on other acetamide derivatives have shown that the amide group can participate in charge delocalization. However, in this compound, the insulating effect of the -CH2- group would diminish this direct electronic interaction.
Table 1: Predicted HOMO-LUMO Energies and Energy Gap for this compound
| Parameter | Predicted Value | Description |
| HOMO Energy | ~ -5.8 eV | The energy of the highest occupied molecular orbital, indicating the electron-donating ability. |
| LUMO Energy | ~ -1.2 eV | The energy of the lowest unoccupied molecular orbital, indicating the electron-accepting ability. |
| Energy Gap (ΔE) | ~ 4.6 eV | The difference between the LUMO and HOMO energies, related to the molecule's stability and reactivity. |
Note: These values are estimations based on trends observed in similar fluorene derivatives and have not been experimentally verified for this compound.
DFT calculations are also instrumental in predicting spectroscopic data, such as Nuclear Magnetic Resonance (NMR) chemical shifts and vibrational frequencies (Infrared and Raman).
For this compound, the predicted ¹H NMR spectrum would show characteristic signals for the aromatic protons of the fluorene ring, the methylene bridge protons, and the methyl and amide protons of the acetamide group. The chemical shifts of the fluorene protons would be influenced by the substitution pattern. The ¹³C NMR spectrum would similarly provide distinct signals for each carbon atom, with the carbonyl carbon of the acetamide group appearing at a characteristic downfield shift.
Vibrational analysis using DFT can help assign the bands observed in the infrared (IR) spectrum. Key predicted vibrational frequencies would include the N-H stretch of the amide, the C=O stretch of the carbonyl group, and various C-H and C-C stretching and bending modes of the fluorene and acetamide moieties. The presence of the methylene linker would introduce specific CH₂ bending and stretching vibrations.
Molecular Dynamics (MD) Simulations
Molecular Dynamics (MD) simulations provide a means to study the time-dependent behavior of a molecular system, offering insights into conformational changes and interactions with the environment.
The conformational freedom of this compound is largely dictated by the rotational barriers around the single bonds, particularly the C-C and C-N bonds of the -CH₂-NH-CO-CH₃ linker. The methylene bridge introduces significant flexibility compared to a directly bonded system.
MD simulations would reveal the preferred dihedral angles and the range of motion available to the acetamide group relative to the rigid fluorene core. This flexibility could be important for its interaction with biological targets or for its packing in the solid state. The fluorene unit itself is planar and rigid.
The behavior of this compound in solution can be investigated using MD simulations with explicit solvent models. The solubility and conformational preferences of the molecule are expected to be solvent-dependent.
Quantitative Structure-Property Relationship (QSPR) Modeling
Quantitative Structure-Property Relationship (QSPR) models are statistical tools used to predict the properties of chemicals based on their molecular structure. While no specific QSPR models for this compound are available, the principles of QSPR can be applied to predict its properties based on calculated molecular descriptors.
Molecular descriptors for this compound, such as molecular weight, logP (octanol-water partition coefficient), polar surface area, and various electronic and topological indices, can be calculated. These descriptors can then be used in generalized QSPR models to estimate properties like boiling point, solubility, and potential biological activity.
Table 2: Calculated Molecular Descriptors for QSPR Analysis of this compound
| Descriptor | Calculated Value | Significance |
| Molecular Weight | 237.30 g/mol | Basic physical property influencing diffusion and transport. |
| logP | ~ 3.5 | Predicts the lipophilicity and partitioning between aqueous and organic phases. |
| Polar Surface Area (PSA) | ~ 29.1 Ų | Relates to hydrogen bonding potential and membrane permeability. |
| Number of Rotatable Bonds | 3 | Indicates molecular flexibility. |
Note: These values are calculated from the molecular structure and can be used as input for predictive QSPR models.
Reaction Pathway Analysis and Transition State Modeling
The synthesis of this compound, like many chemical reactions, can be meticulously investigated using computational chemistry to understand its underlying mechanisms. Reaction pathway analysis and transition state modeling are powerful tools that provide a molecular-level view of how reactants transform into products. These theoretical investigations are crucial for optimizing reaction conditions, predicting reaction outcomes, and designing novel synthetic routes.
The reaction pathway for the acylation of 2-(aminomethyl)-9H-fluorene with acetyl chloride would be a prime candidate for computational modeling. This nucleophilic acyl substitution reaction is expected to proceed through a tetrahedral intermediate. Computational analysis, typically employing Density Functional Theory (DFT), would aim to map out the potential energy surface of the reaction. This involves identifying the structures and energies of the reactants, intermediates, transition states, and products.
A key objective of this analysis is to locate the transition state, which represents the highest energy barrier along the reaction coordinate. The geometry of the transition state provides critical insights into the bond-breaking and bond-forming processes. For instance, in the reaction between 2-(aminomethyl)-9H-fluorene and acetyl chloride, the transition state would likely feature a partially formed bond between the nitrogen of the amine and the carbonyl carbon of the acetyl chloride, and a partially broken carbon-chlorine bond.
The energy difference between the reactants and the transition state is the activation energy, a critical parameter that governs the reaction rate. A lower activation energy implies a faster reaction. Computational models can also explore the influence of solvents on the reaction pathway, providing a more realistic simulation of laboratory conditions.
Below are hypothetical data tables that illustrate the kind of information that would be generated from a detailed computational study of the reaction between 2-(aminomethyl)-9H-fluorene and acetyl chloride.
Table 1: Calculated Relative Energies for the Reaction Pathway
| Species | Relative Energy (kcal/mol) |
| Reactants (2-(aminomethyl)-9H-fluorene + acetyl chloride) | 0.00 |
| Transition State | +15.2 |
| Tetrahedral Intermediate | -5.8 |
| Products (this compound + HCl) | -20.5 |
This table presents hypothetical energy values calculated at a specified level of theory (e.g., B3LYP/6-31G(d)) to illustrate the energetic profile of the reaction.
Table 2: Key Geometric Parameters of the Hypothetical Transition State
| Parameter | Value (Å) |
| N-C (carbonyl) bond length | 1.85 |
| C-Cl bond length | 2.10 |
| C=O bond length | 1.28 |
This table showcases selected bond lengths in the calculated transition state structure, indicating the extent of bond formation and breakage.
By analyzing these computational results, chemists can gain a profound understanding of the reaction mechanism, which can guide the rational design of more efficient synthetic protocols.
Applications of N 9h Fluoren 2 Ylmethyl Acetamide in Chemical Science and Technology Non Biological/non Clinical
Role as a Precursor in Organic Synthesis
The fluorene (B118485) moiety is a well-established building block in the synthesis of complex organic structures. The presence of the acetamide (B32628) group in N-(9H-Fluoren-2-ylmethyl)acetamide adds another layer of functionality, making it a potentially versatile precursor in organic synthesis.
The fluorene ring system is a common scaffold in medicinal chemistry and materials science. researchgate.net this compound can serve as a starting material for the synthesis of more elaborate molecules. The methylene (B1212753) bridge between the fluorene core and the acetamide group provides conformational flexibility, which can be advantageous in the design of molecules with specific spatial arrangements. The synthesis of various fluorene derivatives often involves palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling, to introduce different functional groups onto the fluorene backbone. 20.210.105organic-chemistry.org
The amide functionality in this compound can undergo various transformations. For instance, hydrolysis of the amide bond can yield the corresponding amine, which can then be used in further synthetic steps. youtube.com Reduction of the amide can lead to the formation of a secondary amine. These transformations open up pathways to a wide range of fluorene-based compounds with potential applications in various fields.
Potential in Materials Science
The intrinsic photophysical properties of the fluorene ring system make it a highly attractive component for the development of advanced materials. wikipedia.org The incorporation of fluorene units into polymers and supramolecular assemblies can lead to materials with interesting optical and electronic properties.
Fluorene-based polymers have been extensively studied for their applications in organic electronics. wikipedia.org The incorporation of this compound as a monomer or a side-chain functional group in polymers could lead to materials with tailored properties. For example, polyamides containing the fluoren-2-ylmethyl)acetamide unit could be synthesized through polycondensation reactions. youtube.com The resulting polymers would combine the mechanical properties of polyamides with the photoluminescent properties of the fluorene moiety.
The fluorene unit can influence the processability and solubility of polymers. The introduction of side chains on the fluorene ring, such as the acetamide group in the target compound, can enhance the solubility of the resulting polymers in common organic solvents, facilitating their processing into thin films for device applications. acs.org
Table 1: Examples of Fluorene-Based Polymers and their Properties
| Polymer Type | Monomers | Key Properties | Potential Applications |
| Polyfluorene Copolymers | 9,9-dioctylfluorene and benzothiadiazole | Tunable electronic and optical properties | Organic Light-Emitting Diodes (OLEDs) |
| Alternating Polyfluorene Copolymers | Fluorene and various aryl comonomers | Blue-light emission, high photoluminescence efficiency | Blue-light emitting materials in displays |
| Fluorene-based π-conjugated polymers | Fluorene and thiophene (B33073) derivatives | Strong luminescence, reversible electroactivity | Light-emitting diodes, electrochromic devices |
This table is generated based on data from related fluorene-based polymers to illustrate the potential of polymers containing the this compound unit. 20.210.105gatech.educdnsciencepub.com
Supramolecular chemistry involves the study of non-covalent interactions between molecules to form well-defined, ordered structures. tue.nl The planar and aromatic nature of the fluorene ring makes it an excellent candidate for participating in π-π stacking interactions, which are a key driving force in supramolecular assembly. researchgate.net The amide group in this compound can form hydrogen bonds, further directing the self-assembly process. nd.edu
The self-assembly of fluorene derivatives can lead to the formation of various nanostructures, such as nanofibers, vesicles, and gels. researchgate.net These supramolecular structures can exhibit unique properties that are different from those of the individual molecules. For instance, the aggregation of fluorene derivatives can sometimes lead to changes in their fluorescence emission, a phenomenon that can be exploited for sensing applications.
The most promising application of fluorene-containing materials lies in the field of optoelectronics, particularly in organic light-emitting diodes (OLEDs). wikipedia.orgst-andrews.ac.uk Polyfluorenes and their copolymers are known for their high photoluminescence quantum yields and their ability to emit light across the visible spectrum, especially in the blue region. 20.210.105cdnsciencepub.com
Utility in Catalysis
The modular nature of this compound makes it an intriguing candidate for applications in catalysis, both as a precursor to ligands for metal-catalyzed reactions and potentially as an organocatalyst itself. The fluorene unit provides a sterically demanding and electronically tunable backbone, while the acetamide group offers a site for coordination or further functionalization.
While direct reports on the use of this compound as a ligand are not extensively documented, its structural motifs are present in established ligand classes. The acetamide functionality, with its nitrogen and oxygen donor atoms, can chelate to a metal center. Research on similar acetamide-containing molecules has demonstrated their ability to form stable complexes with various transition metals. For instance, derivatives of N-phenylacetamide have been shown to coordinate with iron(III) ions, acting as bidentate ligands through the amide nitrogen and a hydroxyl group on the phenyl ring. This suggests that this compound could similarly act as a ligand, with the potential for the fluorene ring to influence the steric and electronic environment of the metal center.
The synthesis of such metal complexes would typically involve the reaction of this compound with a suitable metal salt. The resulting complexes could then be investigated for catalytic activity in a range of organic transformations, such as cross-coupling reactions, hydrogenations, or oxidations. The bulky fluorene group could play a crucial role in controlling the selectivity of these reactions.
Table 1: Potential Metal Complexes and Catalytic Applications
| Metal Ion | Potential Coordination | Potential Catalytic Application |
|---|---|---|
| Palladium(II) | N,O-chelation | Cross-coupling reactions (e.g., Suzuki, Heck) |
| Rhodium(I) | N,O-chelation | Hydroformylation, hydrogenation |
| Copper(II) | N,O-chelation | Oxidation reactions, click chemistry |
Further research could involve the modification of the acetamide or fluorene moieties to fine-tune the ligand's properties. For example, the introduction of chiral centers could lead to the development of catalysts for asymmetric synthesis.
The field of organocatalysis utilizes small organic molecules to catalyze chemical reactions. While this compound itself is not a primary example of an organocatalyst, its structure contains elements that are common in organocatalytic design. The amide group can participate in hydrogen bonding, a key interaction in many organocatalytic systems.
By introducing catalytically active functional groups onto the fluorene backbone or modifying the acetamide side chain, this compound could serve as a scaffold for new organocatalysts. For instance, the incorporation of a primary or secondary amine could enable its use in enamine or iminium ion catalysis. The development of chiral derivatives could also open avenues for its application in asymmetric organocatalysis. The inherent rigidity and well-defined steric bulk of the fluorene core could impart high levels of stereocontrol in catalyzed reactions.
Analytical Chemistry Applications
The prominent fluorescent nature of the fluorene ring system makes this compound and its derivatives valuable tools in analytical chemistry, particularly in chromatography and spectroscopy.
In High-Performance Liquid Chromatography (HPLC), derivatization is a technique used to modify an analyte to improve its separation or detection. researchgate.net Compounds that are difficult to detect, for instance, those lacking a chromophore, can be reacted with a derivatizing agent to attach a UV-absorbing or fluorescent tag.
The fluorene moiety is a well-known fluorophore, and several fluorenyl-based reagents, such as 9-fluorenylmethyl chloroformate (Fmoc-Cl), are widely used for the derivatization of amines, amino acids, and other nucleophiles. sdiarticle4.comnih.gov These reagents react with the analyte to form a highly fluorescent derivative that can be detected with high sensitivity by a fluorescence detector. sdiarticle4.com The attachment of the fluorenyl group can also increase the hydrophobicity of polar analytes, improving their retention on reversed-phase HPLC columns. sci-hub.se
While this compound itself is not a derivatizing agent, its parent amine, 2-aminomethylfluorene, could be converted into a reactive species for this purpose. Alternatively, the acetamide nitrogen could potentially be part of a reactive group. The principle remains that the fluorene group serves as the fluorescent tag. A comparison of silica-based derivatization reagents with 9-fluorenylmethoxycarbonyl (FMOC) and 9-fluoreneacetyl (FA) tags for the analysis of primary and secondary amines has been conducted, demonstrating the utility of the fluorene scaffold in creating effective derivatization agents for HPLC. nih.gov
Table 2: Comparison of Fluorenyl-Based Derivatization Reagents
| Reagent | Target Functional Group | Detection Method | Advantages |
|---|---|---|---|
| 9-fluorenylmethyl chloroformate (Fmoc-Cl) | Primary and secondary amines, phenols | Fluorescence, UV | High sensitivity, stable derivatives |
| 9-fluoreneacetyl (FA) tagged reagents | Primary and secondary amines | Fluorescence | Good derivatization efficiency and stability |
| o-Phthalaldehyde (OPA) | Primary amines | Fluorescence | Fast reaction |
The strong fluorescence of the fluorene ring system is central to its use in the development of spectroscopic probes. mdpi.comfrontiersin.orgnih.gov Fluorene and its derivatives exhibit high quantum yields and are sensitive to their local environment, making them suitable for use as sensors. researchgate.net The photophysical properties of fluorene derivatives, such as their absorption and emission wavelengths, can be tuned by the introduction of different substituents. mdpi.com
This compound can be considered a basic scaffold for the design of more complex fluorescent probes. The acetamide group can be chemically modified to include specific recognition elements for detecting various analytes, such as metal ions, anions, or biologically relevant molecules. Upon binding of the target analyte to the recognition moiety, a change in the fluorescence properties of the fluorene core, such as an increase or decrease in intensity (chemosensor) or a shift in the emission wavelength (ratiometric probe), can be observed. The interaction between 9-fluorenone (B1672902) (an oxidized derivative of fluorene) and various molecules has been studied using steady-state fluorescence spectroscopy, highlighting the sensitivity of the fluorene system to its surroundings. researchgate.net
Table 3: Potential Spectroscopic Probes Based on a Modified this compound Scaffold
| Target Analyte | Proposed Modification of this compound | Principle of Detection |
|---|---|---|
| Metal Ions (e.g., Cu²⁺, Hg²⁺) | Incorporation of a chelating group (e.g., polyamine, crown ether) | Fluorescence quenching or enhancement upon metal binding |
| Anions (e.g., F⁻, CN⁻) | Incorporation of a hydrogen-bond donor group (e.g., urea, thiourea) | Change in fluorescence through anion-induced deprotonation or hydrogen bonding |
The development of such probes based on the this compound framework would benefit from the robust photophysical properties of the fluorene fluorophore, offering a platform for the creation of sensitive and selective analytical tools.
Investigation of N 9h Fluoren 2 Ylmethyl Acetamide Interactions Within Model Biological Systems in Vitro & Mechanistic Focus
Mechanistic Enzyme Interaction Studies (Cell-Free Systems)
Detailed mechanistic studies on how N-(9H-Fluoren-2-ylmethyl)acetamide interacts with purified enzymes have not been documented. However, based on the structure of the molecule, several hypotheses can be proposed for future investigation.
The binding affinity of this compound to various enzymes remains to be determined. The fluorene (B118485) group, being a large, hydrophobic structure, could potentially interact with hydrophobic pockets in enzymes. The acetamide (B32628) group can act as both a hydrogen bond donor and acceptor, potentially forming interactions with amino acid residues in an enzyme's active or allosteric sites.
Future research could involve screening this compound against a panel of purified enzymes, particularly those with known hydrophobic binding sites or those involved in pathways where other fluorene derivatives have shown activity.
Without binding data, the inhibitory or activating mechanisms of this compound are purely speculative. If binding to an enzyme is confirmed, subsequent kinetic studies would be necessary to elucidate the mechanism of action. These studies would determine whether the compound acts as a competitive, non-competitive, uncompetitive, or mixed inhibitor, or as an enzyme activator. The fluorene moiety could potentially interfere with substrate binding in a competitive manner, or bind to an allosteric site to induce conformational changes that affect enzyme activity.
Biomolecular Recognition Studies (e.g., Protein-Ligand Binding in Structural Biology Context)
There are no published studies on the biomolecular recognition of this compound. Techniques such as X-ray crystallography or NMR spectroscopy would be invaluable in understanding how this compound binds to target proteins. Such studies would provide atomic-level details of the interactions, including the specific amino acid residues involved and the conformational changes in both the ligand and the protein upon binding. The planarity of the fluorene ring system could allow for intercalation into DNA or interaction with flat binding surfaces on proteins.
Cell-Free Biochemical Assays (e.g., DNA/RNA Interaction Studies)
The potential for this compound to interact with nucleic acids in cell-free systems has not been explored. The planar fluorene ring is a structural motif found in many known DNA intercalators. Therefore, it is plausible that this compound could bind to DNA or RNA. Biochemical assays such as electrophoretic mobility shift assays (EMSA), fluorescence intercalation assays, or DNA melting studies could be employed to investigate this possibility.
Advanced Biophysical Techniques for Interaction Characterization (e.g., ITC, SPR)
Advanced biophysical techniques are essential for a quantitative understanding of ligand-target interactions.
Isothermal Titration Calorimetry (ITC): This technique could be used to directly measure the binding affinity (Kd), stoichiometry (n), and the thermodynamic parameters (enthalpy, ΔH, and entropy, ΔS) of the interaction between this compound and a target biomolecule. This would provide a complete thermodynamic profile of the binding event.
Surface Plasmon Resonance (SPR): SPR could provide real-time data on the kinetics of binding, including the association (kon) and dissociation (koff) rate constants. This would offer a more dynamic view of the interaction compared to the equilibrium data from ITC.
A hypothetical data table for future ITC experiments is presented below:
| Target Protein | Binding Affinity (Kd) (µM) | Stoichiometry (n) | Enthalpy (ΔH) (kcal/mol) | Entropy (TΔS) (kcal/mol) |
| Hypothetical Kinase 1 | Data Not Available | Data Not Available | Data Not Available | Data Not Available |
| Hypothetical Protease 1 | Data Not Available | Data Not Available | Data Not Available | Data Not Available |
Similarly, a hypothetical data table for future SPR experiments is presented below:
| Target Protein | Association Rate (kon) (M-1s-1) | Dissociation Rate (koff) (s-1) | Binding Affinity (Kd) (µM) |
| Hypothetical Receptor 1 | Data Not Available | Data Not Available | Data Not Available |
| Hypothetical DNA sequence | Data Not Available | Data Not Available | Data Not Available |
Analytical Methodologies for N 9h Fluoren 2 Ylmethyl Acetamide Detection and Quantification in Non Biological Matrices
Chromatographic Techniques for Purity Assessment and Isolation
Chromatography is a cornerstone for the separation, identification, and quantification of compounds in a mixture. For a compound like N-(9H-fluoren-2-ylmethyl)acetamide, both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are highly applicable for purity assessment and isolation.
High-Performance Liquid Chromatography (HPLC) Method Development
HPLC is a powerful technique for the analysis of non-volatile or thermally labile compounds. Given the structure of this compound, which contains a polar acetamide (B32628) group and a non-polar fluorene (B118485) moiety, reversed-phase HPLC would be the most suitable approach.
Method development would involve the optimization of several key parameters to achieve good resolution, peak shape, and sensitivity. A C18 or a Phenyl-Hexyl column would be a good starting point for the stationary phase, offering a balance of hydrophobic and π-π interactions with the fluorene ring system. asm.orgsigmaaldrich.com The mobile phase would likely consist of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous buffer. A gradient elution, where the proportion of the organic solvent is increased over time, would be beneficial for separating the target compound from impurities with a wide range of polarities. asm.org
Detection is typically achieved using a UV-Vis detector. The fluorene moiety in this compound is expected to have strong UV absorbance. For the parent compound, fluorene, significant absorbance is observed around 261 nm. aatbio.com A diode array detector (DAD) would be particularly useful as it can acquire spectra across a range of wavelengths, aiding in peak identification and purity assessment. asm.org For enhanced sensitivity, a fluorescence detector could be employed, as fluorene and its derivatives are often fluorescent. aatbio.comacs.org
Table 1: Illustrative HPLC Method Parameters for Fluorene-Related Compounds
| Parameter | Suggested Conditions | Rationale |
|---|---|---|
| Column | C18, 250 mm x 4.6 mm, 5 µm | Good retention and separation for non-polar to moderately polar compounds. |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides protons for better ionization in MS detection and controls pH. |
| Mobile Phase B | Acetonitrile | Common organic modifier in reversed-phase HPLC. |
| Gradient | 5% to 95% B in 20 minutes | To elute a wide range of impurities with varying polarities. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temp. | 30 °C | For reproducible retention times. nih.govresearchgate.net |
| Detection | UV at 260 nm and 290 nm | To capture the absorbance maxima of the fluorene ring system. nih.govresearchgate.net |
| Injection Vol. | 10 µL | Standard injection volume. |
This table presents a hypothetical HPLC method for this compound based on methods for similar compounds.
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives
GC-MS is a highly sensitive and selective technique for the analysis of volatile and thermally stable compounds. This compound itself may have limited volatility due to the presence of the amide group. Therefore, derivatization is likely necessary to convert it into a more volatile and thermally stable analog. sigmaaldrich.comgreyhoundchrom.com
A common derivatization technique for compounds containing N-H bonds is silylation. sigmaaldrich.com Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) can be used to replace the active hydrogen on the amide nitrogen with a trimethylsilyl (B98337) (TMS) group. sigmaaldrich.com This process reduces the polarity and increases the volatility of the analyte, making it suitable for GC analysis. sigmaaldrich.comgcms.cz
The derivatized sample would then be injected into the GC, where it is vaporized and separated on a capillary column. A non-polar or medium-polarity column, such as one with a 5% phenyl polysiloxane stationary phase, would be appropriate. The separated components then enter the mass spectrometer, which provides mass-to-charge ratio information, allowing for confident identification based on the fragmentation pattern.
Table 2: Potential GC-MS Analysis Parameters for Derivatized this compound
| Parameter | Suggested Conditions | Rationale |
|---|---|---|
| Derivatization Reagent | BSTFA with 1% TMCS | Effective silylating agent for amides. sigmaaldrich.com |
| Reaction Conditions | 70 °C for 30 minutes | To ensure complete derivatization. |
| GC Column | 30 m x 0.25 mm, 0.25 µm film thickness (e.g., DB-5ms) | Standard column for a wide range of analytes. |
| Carrier Gas | Helium at 1 mL/min | Inert carrier gas. |
| Inlet Temperature | 280 °C | To ensure complete vaporization of the derivative. |
| Oven Program | 100 °C (1 min), then 15 °C/min to 300 °C (hold 5 min) | To separate compounds with different boiling points. |
| MS Ionization | Electron Ionization (EI) at 70 eV | Standard ionization mode for creating reproducible fragmentation patterns. |
| Mass Range | 50-550 amu | To detect the molecular ion and key fragments of the derivatized compound. |
This table outlines a plausible GC-MS method for the analysis of a silylated derivative of the target compound.
Spectrophotometric Quantification Methods
Spectrophotometric methods offer a rapid and cost-effective means of quantification. These methods are based on the principle that the amount of light absorbed by a solution is proportional to the concentration of the analyte.
For this compound, UV-Vis spectrophotometry can be utilized. The fluorene ring system has characteristic absorbance peaks in the UV region. aatbio.comnist.gov A quantitative method can be developed by creating a calibration curve of absorbance versus concentration using standards of known purity. The absorbance maximum for fluorene is around 261 nm, and it is expected that this compound will have a similar absorption profile. aatbio.com
Fluorescence spectroscopy is another highly sensitive spectrophotometric technique. Fluorene and many of its derivatives are known to be fluorescent. aatbio.comacs.org This method involves exciting the sample at a specific wavelength and measuring the emitted light at a longer wavelength. For fluorene, the excitation and emission maxima are approximately 261 nm and 302 nm, respectively. aatbio.com The intensity of the emitted light is directly proportional to the concentration of the analyte. The presence of the acetamide group may influence the fluorescence properties, and the optimal excitation and emission wavelengths would need to be determined experimentally.
Table 3: Spectroscopic Properties of Fluorene as a Reference
| Spectroscopic Technique | Wavelength (nm) | Reference |
|---|---|---|
| UV Absorbance Maximum | ~261 | aatbio.com |
| Fluorescence Excitation Maximum | ~261 | aatbio.com |
| Fluorescence Emission Maximum | ~302 | aatbio.com |
This table provides spectroscopic data for the parent fluorene molecule, which can serve as a starting point for the analysis of this compound.
Electrochemical Detection Approaches
Electrochemical methods can provide high sensitivity and selectivity for electroactive compounds. The fluorene ring system can be susceptible to oxidation or reduction at an electrode surface. Voltammetric techniques, such as cyclic voltammetry or differential pulse voltammetry, could be explored for the detection of this compound.
The feasibility of this approach would depend on the electrochemical properties of the target compound. Studies on nitro derivatives of fluorene have demonstrated their electroactivity, suggesting that the fluorene core can be a target for electrochemical detection. nih.gov The development of an electrochemical method would involve selecting an appropriate electrode material (e.g., glassy carbon, gold), choosing a suitable solvent and supporting electrolyte, and determining the oxidation or reduction potential of the analyte. A calibration curve of current versus concentration would then be constructed for quantification.
Advanced Sample Preparation Techniques for Complex Chemical Mixtures
When analyzing this compound in complex chemical mixtures, such as reaction crude or environmental samples, an effective sample preparation step is crucial to remove interfering substances.
Solid-Phase Extraction (SPE) is a versatile technique for sample cleanup and concentration. youtube.com For a compound with both polar and non-polar characteristics like this compound, a variety of SPE sorbents could be employed. A normal-phase sorbent like silica (B1680970) or alumina (B75360) could be used, where the compound is eluted with a moderately polar solvent. acs.orgquizlet.com Alternatively, a reversed-phase sorbent (e.g., C18) could retain the compound, and interfering polar impurities would be washed away with a highly aqueous solvent. The target compound would then be eluted with a more organic solvent.
A more specialized technique is fluorous solid-phase extraction (F-SPE). nih.govnih.govrsc.org While this compound is not a highly fluorinated compound, this technique is mentioned here as an advanced method for fluorous-tagged compounds. In F-SPE, a fluorous-tagged molecule is selectively retained on a fluorous silica gel cartridge, while non-fluorous compounds are washed away. nih.govsilicycle.com The fluorous-tagged compound is then eluted with a fluorophilic solvent.
Liquid-liquid extraction (LLE) is a more traditional but still effective sample preparation method. Based on the polarity of this compound, a suitable pair of immiscible solvents can be chosen to selectively extract the compound from the sample matrix.
Table of Compound Names
| Compound Name |
|---|
| This compound |
| Acetonitrile |
| Methanol |
| Formic Acid |
| N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) |
| Trimethylchlorosilane (TMCS) |
| Fluorene |
| Fluorenone |
| 2-Aminofluorene |
| 3,6-bis-(dimethylamino)fluorene |
| 2,7-diiodofluorene |
| Fluorene-9-carboxylic acid |
| 9-Fluorenylmethyl chloroformate (Fmoc chloride) |
| 2-nitrofluorene |
Conclusion and Future Research Perspectives
Summary of Academic Contributions and Knowledge Advancement
An extensive review of scientific databases reveals a significant lack of published research focused specifically on N-(9H-Fluoren-2-ylmethyl)acetamide. Consequently, its direct academic contributions and the advancement of knowledge attributed to it are minimal to non-existent at present. The scientific community's understanding of this compound is largely theoretical, based on the known properties of the fluorene (B118485) core and the acetamide (B32628) functional group. The fluorene structure is a well-established pharmacophore and a key component in the development of various bioactive compounds and materials. However, the specific substitution pattern of this compound has not been the subject of dedicated study, leaving its unique chemical and biological profile uncharacterized.
Identification of Unaddressed Research Questions and Challenges
The absence of dedicated research on this compound presents a landscape rich with unanswered questions and inherent challenges. Key among these is the fundamental characterization of the compound itself.
Fundamental Properties:
| Research Question | Description |
| Synthesis and Purification | What are the most efficient and scalable synthetic routes to produce high-purity this compound? |
| Physicochemical Properties | What are its solubility, melting point, and spectroscopic (NMR, IR, MS) characteristics? |
| Solid-State Structure | What is its crystalline structure, and how does this influence its physical properties? |
Potential Applications:
| Research Question | Description |
| Biological Activity | Does the compound exhibit any significant biological activity, for instance, as an anti-inflammatory, anti-cancer, or antiviral agent, given the known properties of other fluorene derivatives? |
| Material Science Applications | Could the fluorene moiety's inherent fluorescence be harnessed for applications in organic light-emitting diodes (OLEDs) or as a fluorescent probe? |
The primary challenge lies in the initial impetus for research. Without preliminary data suggesting potential utility, securing funding and dedicating resources to the study of a novel, uncharacterized compound can be difficult.
Emerging Avenues for this compound Research
The potential for future research into this compound is vast, with several emerging avenues ripe for exploration.
Medicinal Chemistry: A primary focus would be the investigation of its pharmacological potential. The structural similarity to other bioactive fluorene-containing molecules suggests that it could serve as a scaffold for the development of new therapeutic agents. High-throughput screening of this compound against various biological targets could rapidly identify potential areas of interest.
Materials Science: The photophysical properties of the fluorene core are a key area for investigation. Research could focus on synthesizing and characterizing the compound to determine its fluorescence quantum yield, emission spectrum, and potential for use in optoelectronic devices.
Chemical Biology: The development of this compound-based chemical probes could be another fruitful research direction. Its unique structure could be functionalized with reporter tags to study biological processes or to identify novel protein-protein interactions.
Interdisciplinary Opportunities in Fundamental Chemical Research
The study of this compound offers numerous opportunities for interdisciplinary collaboration.
Computational Chemistry and Synthetic Chemistry: Computational chemists could model the properties of this compound to predict its reactivity, stability, and potential biological interactions, thereby guiding the efforts of synthetic chemists.
Chemistry and Biology: A collaboration between synthetic chemists and biologists would be essential to synthesize the compound and then screen it for biological activity, leading to a deeper understanding of its structure-activity relationship.
Materials Science and Engineering: The characterization of the material properties of this compound by materials scientists could lead to its incorporation into novel devices by engineers, bridging the gap between fundamental research and practical application.
Q & A
Q. What are the standard synthetic routes for N-(9H-Fluoren-2-ylmethyl)acetamide, and how is purity validated?
this compound (synonyms: 2-Acetamidofluorene, 2-AAF) is typically synthesized via acetylation of 2-aminofluorene using acetic anhydride or acetyl chloride under reflux conditions. Purification involves recrystallization from ethanol or chromatography. Purity is validated using HPLC (≥98% purity, as per analytical standards in cancer research) and confirmed via melting point analysis (mp 145–153°C for related fluorenyl derivatives) .
Q. What spectroscopic methods are employed for structural characterization?
Characterization relies on nuclear magnetic resonance (NMR; ¹H/¹³C) to confirm the acetamide moiety and fluorene backbone. Mass spectrometry (MS) provides molecular weight confirmation (e.g., C₁₅H₁₃NO, m/z 223.29). Infrared (IR) spectroscopy identifies amide C=O stretches (~1650 cm⁻¹). PubChem-derived InChI keys (e.g., MTIKUUKGCSEUKM-UHFFFAOYSA-N) and SMILES strings are used for digital reference .
Q. What are the primary research applications of this compound?
The compound is used as:
- A carcinogenesis model in rodents to study tumorigenic pathways (e.g., liver cancer) due to its metabolic activation to DNA-reactive intermediates .
- A building block in organic synthesis, particularly for anthraquinone derivatives and fluorinated analogs with potential antimicrobial activity .
Advanced Research Questions
Q. How would you design an in vitro assay to evaluate the compound’s cytotoxic effects?
Use the MTT assay (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to assess cell viability. Expose cancer cell lines (e.g., HepG2) to graded concentrations (1–100 µM) of 2-AAF for 24–72 hours. Normalize results to controls and quantify IC₅₀ values. Include metabolic activation systems (e.g., S9 liver fractions) to mimic in vivo bioactivation .
Q. How can conflicting data on carcinogenicity and therapeutic potential be reconciled?
While 2-AAF is a questionable carcinogen (tumorigenic in rats at 125 g/kg over 34 weeks), its derivatives (e.g., fluorophenylacetamide analogs) show selective cytotoxicity against cancer cells. Mechanistic studies should compare metabolic pathways: carcinogenicity arises from N-hydroxylation forming DNA adducts, whereas therapeutic analogs may bypass this via structural modifications (e.g., anthraquinone moieties) .
Q. What computational strategies predict the compound’s reactivity in synthesis?
Density functional theory (DFT) calculates electrophilic/nucleophilic sites on the fluorene ring. Molecular docking evaluates binding affinity to biological targets (e.g., cytochrome P450 enzymes). Tools like PubChem’s Canonical SMILES (e.g., COC(=O)CC1C2=CC=CC=C2C3=CC=CC=C13) aid in simulating reaction pathways .
Q. What handling precautions are critical given its stability profile?
Store at 0–6°C under inert atmosphere to prevent decomposition. Thermal degradation releases toxic fumes (NOₓ, F⁻), requiring fume hood use. Monitor for color changes (yellow→brown) indicating impurity formation. Use personal protective equipment (PPE) due to acute toxicity (Category 4 for oral/dermal/inhalation exposure) .
Q. How is this compound utilized in synthesizing complex heterocycles?
As a precursor, 2-AAF undergoes Ullmann coupling with halides to form biaryl ethers or reacts with anthraquinone derivatives via Suzuki-Miyaura cross-coupling. For example, it anchors fluorophenyl groups to anthracene cores for dye synthesis or kinase inhibitor development .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
